Cas no 894039-01-1 (N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide)

N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide structure
894039-01-1 structure
Product name:N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide
CAS No:894039-01-1
MF:C21H21N3O4
MW:379.409145116806
CID:5516788

N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide
    • N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide
    • Inchi: 1S/C21H21N3O4/c25-20-11-15(22-21(26)23-8-7-14-3-1-2-4-17(14)23)13-24(20)16-5-6-18-19(12-16)28-10-9-27-18/h1-6,12,15H,7-11,13H2,(H,22,26)
    • InChI Key: IMUQRQGZCMVPDM-UHFFFAOYSA-N
    • SMILES: N1(C(NC2CC(=O)N(C3=CC=C4OCCOC4=C3)C2)=O)C2=C(C=CC=C2)CC1

N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2024-2367-1mg
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2024-2367-4mg
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2024-2367-10mg
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2024-2367-2mg
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2024-2367-10μmol
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2024-2367-15mg
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2024-2367-3mg
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2024-2367-5μmol
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2024-2367-30mg
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2024-2367-5mg
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,3-dihydro-1H-indole-1-carboxamide
894039-01-1 90%+
5mg
$69.0 2023-05-17

N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide Related Literature

Additional information on N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide

Introduction to N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide (CAS No. 894039-01-1)

N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 894039-01-1, represents a convergence of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of this compound features a complex interplay of heterocyclic rings, including a dihydrobenzodioxin moiety, a pyrrolidine ring, and an indole core. Each of these structural components contributes to the overall pharmacological profile of the molecule. The dihydrobenzodioxin ring, also known as a tetrahydroprotoberberine scaffold, is well-documented for its potential biological activities, including anti-inflammatory and analgesic effects. This moiety is particularly interesting due to its presence in several naturally occurring alkaloids that have demonstrated therapeutic value.

Additionally, the pyrrolidine ring in the structure introduces another layer of complexity, which can influence the compound's solubility, bioavailability, and metabolic stability. Pyrrolidine derivatives are commonly found in bioactive molecules and have been implicated in various biological processes. The presence of a 5-oxy group on the pyrrolidine ring further modulates the electronic properties of the molecule, potentially enhancing its interactions with biological targets.

The indole core is another critical component of this compound, known for its wide range of biological activities. Indole derivatives are extensively studied for their potential applications in treating neurological disorders, cancer, and infectious diseases. The carboxamide functional group at the 1-position of the indole ring adds another dimension to the molecule's pharmacological potential by allowing for hydrogen bonding interactions with biological targets.

Recent research has highlighted the importance of multitargeted drug design strategies in addressing complex diseases. N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide embodies this concept by incorporating multiple pharmacophoric elements that could interact with various biological pathways simultaneously. This approach has shown promise in preclinical studies for developing more effective and less toxic therapeutic agents.

In vitro studies have begun to explore the potential pharmacological effects of this compound. Initial experiments suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to inflammatory and neurological disorders. The dihydrobenzodioxin moiety appears to be crucial for mediating these effects, possibly through interactions with serine/threonine kinases and other signaling proteins.

The pyrrolidine and indole components also contribute to the compound's overall activity profile. The pyrrolidine ring may enhance binding affinity by forming hydrogen bonds with polar residues in protein targets, while the indole core could engage in hydrophobic interactions or π-stacking with aromatic residues. These interactions are critical for achieving high selectivity and efficacy.

One of the most intriguing aspects of this compound is its potential for further chemical modification to optimize its pharmacological properties. The presence of multiple functional groups provides numerous opportunities for derivatization without altering the core structure's essential features. This flexibility is particularly valuable in drug discovery pipelines where rapid optimization is often required.

Advanced computational methods have been employed to predict the binding modes and affinity of this compound for various biological targets. Molecular docking simulations have revealed that it can bind effectively to several key enzymes involved in inflammatory pathways. These simulations have also identified potential binding pockets that could be targeted for further optimization.

Experimental validation of these computational predictions has been conducted using enzyme inhibition assays. Results from these assays have shown promising inhibitory activity against several target enzymes at concentrations comparable to those observed in vitro. This correlation between computational predictions and experimental results underscores the reliability of these methods in guiding drug discovery efforts.

The synthesis of N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-2,3-dihydro-1H-indole-1-carboxamide presents an interesting challenge due to its complex structure. Multi-step synthetic routes have been developed that involve sequential functionalization of each heterocyclic component while maintaining regioselectivity and high yields. These synthetic strategies highlight the importance of expertise in organic chemistry when designing novel bioactive molecules.

The development of robust synthetic methodologies is essential not only for producing sufficient quantities of the compound for preclinical studies but also for enabling future modifications and derivatization efforts. The ability to efficiently synthesize analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

As research continues to uncover new therapeutic targets and mechanisms, compounds like N-(2S)-N'-methylthiourea will remain at the forefront of drug discovery efforts. Their unique structural features and multifaceted pharmacological potential make them valuable tools for understanding disease pathways and developing novel treatments.

In conclusion, N-(2S)-N'-methylthiourea represents a promising candidate for further investigation in pharmaceutical research due to its complex structure and multifaceted pharmacological properties. Its unique combination of heterocyclic rings and functional groups positions it as a versatile scaffold for developing novel therapeutic agents targeting various diseases.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd